molecular formula C10H7NO B11920819 2H-Indeno[5,4-D][1,2]oxazole CAS No. 415920-76-2

2H-Indeno[5,4-D][1,2]oxazole

Cat. No.: B11920819
CAS No.: 415920-76-2
M. Wt: 157.17 g/mol
InChI Key: WEMRTMLXVRTVRA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-indeno[5,4-d]isoxazole typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. For example, the reaction of an alkyne with a nitrile oxide can yield the desired isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods have also been developed .

Industrial Production Methods

Industrial production of 2H-indeno[5,4-d]isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-Indeno[5,4-d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-indeno[5,4-d]isoxazole involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

2H-Indeno[5,4-d]isoxazole can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of the indene and isoxazole rings in 2H-indeno[5,4-d]isoxazole, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

415920-76-2

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-cyclopenta[g][1,2]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-5-8-6-11-12-10(8)9(7)3-1/h1-6,11H

InChI Key

WEMRTMLXVRTVRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CNO3)C=CC2=C1

Origin of Product

United States

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